molecular formula C18H20N6OS B2785356 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide CAS No. 886926-51-8

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide

Cat. No.: B2785356
CAS No.: 886926-51-8
M. Wt: 368.46
InChI Key: RZKJYHFYQWLDFI-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide is a useful research compound. Its molecular formula is C18H20N6OS and its molecular weight is 368.46. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as “2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-isopropyl-N-phenylacetamide”, is a derivative of the 5-(4-pyridinyl)-1,2,4-triazole chemotype . It has been identified as an inhibitor of alpha-synuclein (α-syn) aggregation , a protein that plays a crucial role in Parkinson’s disease (PD). The α-syn protein is the main constituent of intracellular proteinaceous accumulations, known as Lewy bodies and Lewy neurites, found in the brains of PD patients .

Mode of Action

This compound interacts with α-syn, preventing its aggregation into amyloid fibrils . In pathological conditions, α-syn aggregates lead to neuronal pathological inclusions located both in the neuron soma and in axons . These aggregates cause cytotoxicity through various mechanisms such as increasing lipid membrane permeabilization, causing mitochondrial damage, and inducing oxidative stress .

Biochemical Pathways

The compound’s action affects the biochemical pathway involving α-syn. In healthy conditions, α-syn is a soluble monomer, but after interaction with phospholipids, it adopts an α-helical structure . The compound prevents the misfolding and aggregation of α-syn into amyloid fibrils, thereby inhibiting the formation of neuronal pathological inclusions .

Pharmacokinetics

Its ability to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia and affect the levels of pd markers after the administration of the same neurotoxin suggests that it can cross the blood-brain barrier and exert its effects in the brain .

Result of Action

The compound’s action results in the prevention of α-syn aggregation, which is a key pathological feature of PD . By inhibiting α-syn aggregation, the compound can potentially prevent the formation of Lewy bodies and Lewy neurites, thereby reducing neurotoxicity and neurodegeneration .

Biological Activity

The compound 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide is a member of the 1,2,4-triazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring substituted with a pyridine moiety and an acetamide group. Its chemical structure can be represented as follows:

C15H18N6OS\text{C}_{15}\text{H}_{18}\text{N}_{6}\text{OS}

This structure contributes to its biological activity through various interactions with biological targets.

Antimicrobial Activity

1,2,4-triazole derivatives are recognized for their antimicrobial properties . The specific compound has demonstrated significant efficacy against various pathogens. For instance, studies have shown that derivatives with similar structures exhibit antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Table 1: Antimicrobial Activity of Related Triazole Compounds

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
Compound AS. aureus0.125 µg/mL
Compound BE. coli0.25 µg/mL
Target CompoundC. albicans0.046 µg/mL

Antifungal Activity

The compound also exhibits antifungal activity , particularly against strains of Candida. The mechanism involves the inhibition of fungal enzyme pathways, which are crucial for cell wall synthesis .

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in cellular processes. For example, it may interfere with the function of enzymes like AbTYR (tyrosinase), which is pivotal in melanin biosynthesis . The structure allows for effective binding to the active site of these enzymes, leading to reduced enzymatic activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological efficacy of triazole derivatives. Modifications in the substituents on the triazole ring and the attached phenyl groups can significantly influence activity:

  • Pyridine Substitution : The presence of a pyridine group enhances antimicrobial potency due to improved electron density .
  • Thioether Linkage : The sulfur atom in the thioether linkage contributes to increased lipophilicity, facilitating better membrane permeability .

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Addition of Electron Donating GroupsIncreases activity
Lengthening Alkyl ChainsDecreases activity
Substituted Phenyl Groups at N-positionVariable effects based on substituent

Case Studies

Several studies have evaluated the biological activity of similar triazole compounds:

  • Anticonvulsant Properties : A related compound demonstrated effectiveness in reducing seizure frequency in animal models, suggesting potential use in epilepsy treatment .
  • Antiviral Activity : Another study reported that triazole derivatives exhibited antiviral properties against influenza viruses by inhibiting viral replication .

Properties

IUPAC Name

2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6OS/c1-13(2)23(15-6-4-3-5-7-15)16(25)12-26-18-22-21-17(24(18)19)14-8-10-20-11-9-14/h3-11,13H,12,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKJYHFYQWLDFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NN=C(N2N)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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